molecular formula C11H14BrNO2 B11169300 4-bromo-N-(1-methoxypropan-2-yl)benzamide

4-bromo-N-(1-methoxypropan-2-yl)benzamide

Cat. No.: B11169300
M. Wt: 272.14 g/mol
InChI Key: AIIHUCPBSANRQC-UHFFFAOYSA-N
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Description

4-bromo-N-(1-methoxypropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a methoxypropan-2-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methoxypropan-2-yl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromobenzamide.

    Alkylation: The 4-bromobenzamide is then alkylated with 1-methoxypropan-2-yl chloride in the presence of a base like potassium carbonate or sodium hydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: LiAlH4 in dry ether or BH3 in tetrahydrofuran (THF).

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of 4-bromo-N-(1-methoxypropan-2-yl)aniline.

    Oxidation: Formation of 4-bromo-N-(1-oxopropan-2-yl)benzamide.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-(1-methoxypropan-2-yl)benzamide is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated benzamides on cellular processes. It may serve as a probe to investigate the role of specific molecular pathways in cell signaling and metabolism.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methoxypropan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the methoxypropan-2-yl group can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(1-methoxypropan-2-yl)benzamide is unique due to the presence of the bromine atom and the methoxypropan-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-bromo-N-(1-methoxypropan-2-yl)benzamide

InChI

InChI=1S/C11H14BrNO2/c1-8(7-15-2)13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

AIIHUCPBSANRQC-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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